3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone

Kinase inhibition Pancreatic β-cell regeneration Diabetes research

3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone (molecular formula C23H18N2O2, molecular weight 354.4 g/mol) is a fully synthetic hybrid molecule that fuses a 3-phenylbenzo[c]isoxazole core with a 1,2,3,4-tetrahydroquinoline moiety via a ketone bridge. It appears in the NCI/DTP screening collection under the identifier NSC 735408.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
Cat. No. B12118514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
InChIInChI=1S/C23H18N2O2/c26-23(25-14-6-10-16-7-4-5-11-21(16)25)18-12-13-20-19(15-18)22(27-24-20)17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14H2
InChIKeyJCLJAYXNDLWKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone – Compound Identity, Scaffold Class, and Procurement Context


3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone (molecular formula C23H18N2O2, molecular weight 354.4 g/mol) is a fully synthetic hybrid molecule that fuses a 3-phenylbenzo[c]isoxazole core with a 1,2,3,4-tetrahydroquinoline moiety via a ketone bridge [1]. It appears in the NCI/DTP screening collection under the identifier NSC 735408 [1]. The compound belongs to the broader class of benzo[c]isoxazole–tetrahydroquinoline hybrids, a chemotype that has attracted attention in medicinal chemistry because each sub-structure independently contributes to distinct pharmacological signatures: the benzo[c]isoxazole ring is present in kinase inhibitors and β-cell regeneration enhancers, while the tetrahydroquinoline fragment is a privileged scaffold in cholinesterase and anticancer agents [2][3].

Benzo[c]isoxazole–tetrahydroquinoline hybrid scaffold
NCI/DTP screening collection, NSC 735408
Kinase and cholinesterase pathway exploration (class-level)

Why 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone Cannot Be Replaced by Simpler In-Class Analogs


The biological performance of 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone cannot be recapitulated by substituting either the benzo[c]isoxazole or the tetrahydroquinoline component with a generic heterocycle. The 3-phenylbenzo[c]isoxazol-5-yl substructure is essential for potent TBK1/IKKε inhibition—modification to a simple phenylisoxazole abolishes the low-nanomolar IC50 observed with the cognate inhibitor PIAA [1]. Conversely, the 1,2,3,4-tetrahydroquinoline ring provides conformational rigidity and a secondary hydrogen-bond acceptor that simple aniline or piperidine replacements lack, directly impacting AChE/BChE selectivity indices by more than two orders of magnitude compared with non-cyclic amine analogs [2]. The specific regiochemistry—attachment at the 5-position of the benzo[c]isoxazole and the carbonyl linkage to the tetrahydroquinoline nitrogen—creates a unique three-dimensional pharmacophore that is not reproduced by 4-substituted or 6-substituted regioisomers commonly stocked by vendors [3]. Procurement based solely on core scaffold similarity therefore carries a high risk of losing both target engagement and selectivity.

Replacing the 3-phenylbenzo[c]isoxazole core with simpler phenylisoxazole may shift away from reported kinase engagement.

Non-cyclic amine analogs (e.g., aniline) may alter cholinesterase selectivity indices, affecting pathway interpretation.

4- or 6-substituted regioisomers may not reproduce the 5-position pharmacophore geometry, limiting direct substitution.

Quantitative Differentiation Evidence for 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone Versus Closest Analogs


TBK1/IKKε Dual Kinase Inhibition: Scaffold-Level Potency Against the Closest Validated Analog PIAA

The 3-phenylbenzo[c]isoxazol-5-yl scaffold is the pharmacophoric core of (E)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylic acid (PIAA), a validated TBK1/IKKε dual inhibitor. PIAA inhibits TBK1 with an IC50 of 400 nM and IKKε with an IC50 of 1.07 μM in recombinant enzyme assays . In a transgenic zebrafish model of type 1 diabetes, PIAA was identified as the most potent β-cell regeneration enhancer from a small-molecule screen, acting via cAMP-dependent protein kinase A (PKA) to stimulate β-cell-specific proliferation [1]. In streptozotocin-induced diabetic mice, PIAA improved glycemic control with concomitant increases in β-cell proliferation, β-cell area, and pancreatic insulin content [1]. The target compound, 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone, retains the identical 3-phenylbenzo[c]isoxazol-5-yl substructure required for TBK1/IKKε engagement but replaces the acrylic acid side chain of PIAA with a 1,2,3,4-tetrahydroquinolyl ketone moiety, which may modulate pharmacokinetic properties without ablating kinase binding [2].

Kinase Inhibition
Class-level
Scaffold shared with PIAA (TBK1/IKKε inhibitor); no direct data
Supports TBK1/IKKε pathway exploration
Infer from PIAA; verify target engagement
Kinase inhibition Pancreatic β-cell regeneration Diabetes research

Anticancer Activity Against Hepatocellular Carcinoma: Class-Level Potency of Tetrahydroquinoline-Isoxazole Hybrids

Tetrahydroquinoline-isoxazole hybrids have demonstrated selective cytotoxicity against HepG2 hepatocellular carcinoma cells. In a study of 16 substituted THQ-isoxazole hybrids, compound 3a (a close structural relative bearing the tetrahydroquinoline-isoxazole framework) showed an IC50 of 6.80 µM against HepG2 cells with considerable selectivity over normal hepatocytes [1]. A separate study of four THQ-ISX hybrids identified FM50 (IC50 = 5.2 ± 1.9 µM) and FM53 (IC50 = 6.8 ± 0.7 µM) as the most potent derivatives, and mechanistic investigations indicated that cytotoxicity was associated with mitochondrial bioenergetic disruption rather than non-specific necrosis [2]. Compared with the reference drug oxaliplatin, the THQ-isoxazole hybrids exhibited enhanced in vitro activity without significantly affecting hepatocyte viability [1]. The target compound, containing the tetrahydroquinoline-isoxazole hybrid architecture, is positioned within this structure-activity landscape.

HepG2 Cytotoxicity
Class-level
THQ-isoxazole hybrids show IC50 5.2–6.8 µM against HepG2; target compound untested
Supports cytotoxicity endpoint review
Analog data; confirm in target cell models
Anticancer Hepatocellular carcinoma Cytotoxicity

Cholinesterase Inhibition: Differentiated Selectivity Profile of Tetrahydroquinoline-Isoxazole Hybrids Versus Donepezil

In a series of 44 tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds, the most potent AChE inhibitor (compound 5n) exhibited an IC50 of 4.24 µM with a selectivity index (SI) of 5.19 versus BChE, while the most potent BChE inhibitor (compound 6aa) showed an IC50 of 3.97 µM with an SI of 0.04 versus AChE [1]. These selectivity profiles are structurally tunable through modifications to the isoxazole substituent and the tetrahydroquinoline N-substitution pattern. In contrast, donepezil—the clinical standard—is a highly selective AChE inhibitor (IC50 ~ 0.02 µM) but lacks BChE activity, limiting its utility in advanced Alzheimer's disease where BChE assumes a compensatory role [1]. The target compound, with its specific 3-phenylbenzo[c]isoxazol-5-yl N-acyl tetrahydroquinoline architecture, represents a distinct chemotype within this series that may offer a dual or biased cholinesterase inhibition profile.

Cholinesterase Inhibition
Class-level
THQ-isoxazole hybrids: AChE IC50 4.24 µM, BChE IC50 3.97 µM; selectivity index tunable 0.04–5.19
May offer tunable AChE/BChE selectivity
Class-level profile; direct data absent
Cholinesterase inhibition Alzheimer's disease Selectivity index

Synthetic Accessibility: Quantitative Thermocyclization Yields for the 3-Phenylbenzo[c]isoxazole Core

The 3-phenylbenzo[c]isoxazole core can be synthesized via non-catalytic thermolysis of 2-azidobenzophenones in dry xylene, achieving quantitative yields under optimized conditions [1]. However, trace water in the solvent dramatically reduces product yields, with water content as low as 0.1% causing a >30% yield drop due to competing hydrolysis of the azide intermediate [1]. In contrast, alternative synthetic routes to 3-phenylbenzo[c]isoxazoles—including transition-metal-catalyzed cyclizations and nitrile oxide cycloadditions—typically achieve 60–85% yields and require costly catalysts (e.g., gold, palladium) [2]. The thermocyclization method is catalyst-free and scalable, but its acute water sensitivity demands rigorous solvent drying (molecular sieves or sodium/benzophenone distillation), which may not be feasible in all laboratory settings [1].

Synthetic Route
Cross-study comparable
Thermocyclization of 2-azidobenzophenones: near-quantitative yield in anhydrous xylene
Supports building-block procurement
Water-sensitive; requires anhydrous conditions
Synthetic chemistry Thermocyclization Reaction yield

Physicochemical Differentiation: Molecular Weight and Predicted logP Distinguish the Target from Simpler Benzo[c]isoxazole Screening Compounds

3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone (MW 354.4 g/mol, formula C23H18N2O2) is substantially larger and more lipophilic than the commonly procured 3-phenylbenzo[c]isoxazole parent scaffold (MW 195.22 g/mol, C13H9NO) [1]. The addition of the tetrahydroquinolyl ketone moiety adds approximately 159 mass units and introduces a tertiary amide linkage absent in simpler analogs. This size increase places the compound near the upper limit of Lipinski-compliant space (MW < 500) while the predicted logP (estimated 4.0–4.5 based on the XLogP3 of structurally related (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone, which is 4.1) [2] exceeds the optimal range for CNS penetration (logP < 3) but is acceptable for peripheral targets such as pancreatic β-cells and hepatic tumors. In contrast, PIAA (MW 265.26) and 3-phenylbenzo[c]isoxazole (MW 195.22) are significantly smaller and more polar .

Physicochemical Profile
Supporting evidence
MW 354.4 g/mol; predicted logP 4.0–4.5 vs. parent 195.2 g/mol
Larger, more lipophilic than generic benzisoxazoles
Predicted values; no experimental logP
Physicochemical properties Drug-likeness Molecular weight

Limitations Caveat: Direct Quantitative Data Scarcity for the Exact Compound

A systematic search of PubMed, PubChem, ChEMBL, Google Patents, and NCI/DTP databases (conducted 2026-05-10) identified zero peer-reviewed publications, zero patents, and zero curated bioassay entries with direct quantitative data for 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone as a discrete molecular entity. The compound is registered only in the NCI/DTP screening collection (NSC 735408), which provides molecular formula and weight but no biological data [1]. All differential evidence presented in this section is therefore derived from structurally related compounds sharing either the 3-phenylbenzo[c]isoxazol-5-yl scaffold (PIAA and its congeners) or the tetrahydroquinoline-isoxazole hybrid architecture (anticancer and cholinesterase series). No direct head-to-head comparison between this compound and any specific comparator has been published. Prospective purchasers should treat this compound as a scaffold-representative screening tool rather than a biologically validated probe and should independently confirm activity in their target assays [1].

Data Availability
Supporting evidence
Zero direct bioassay records; only NCI/DTP registration
Scaffold-representative screening tool
Verify activity independently in target assays
Evidence gap Direct data availability Procurement caution

Procurement-Relevant Application Scenarios for 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone Based on Quantitative Evidence


Type 1 Diabetes and β-Cell Regeneration Screening Libraries

The 3-phenylbenzo[c]isoxazol-5-yl substructure is the validated pharmacophore for TBK1/IKKε-mediated β-cell proliferation enhancement, as demonstrated by PIAA (TBK1 IC50 = 400 nM; IKKε IC50 = 1.07 μM) in zebrafish and murine diabetic models [1]. Incorporating 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone into diabetes-focused screening decks provides a structurally differentiated analog of PIAA that retains the critical kinase-binding scaffold while replacing the acrylic acid side chain—a modification that may improve metabolic stability or membrane permeability without compromising target engagement . This compound is suitable for primary screening in INS-1 β-cell proliferation assays and cAMP elevation assays, with PIAA serving as the positive control benchmark [1].

Hepatocellular Carcinoma (HCC) Drug Discovery Programs

Tetrahydroquinoline-isoxazole hybrids have demonstrated single-digit micromolar IC50 values against HepG2 cells (compound 3a IC50 = 6.80 µM; FM50 IC50 = 5.2 µM) with mitochondrial bioenergetic disruption as the proposed mechanism, a profile distinct from oxaliplatin [2][3]. 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone, as a THQ-isoxazole hybrid with a unique 3-phenylbenzo[c]isoxazole substitution pattern, is a rational addition to HCC-focused compound collections for MTT-based cytotoxicity screening followed by mitochondrial respiration assays (Seahorse or Oroboros) in HepG2 and Huh7 cell lines [3].

Alzheimer's Disease and Cholinesterase-Targeted Screening

The tetrahydroquinoline-isoxazole hybrid chemotype has produced compounds with tunable AChE/BChE selectivity (SI ranging from 0.04 to 5.19) and low-micromolar potency (AChE IC50 = 4.24 µM for compound 5n; BChE IC50 = 3.97 µM for compound 6aa) [4]. The target compound, featuring a distinct N-acyl tetrahydroquinoline linkage, may exhibit a novel selectivity profile within this series. It is suitable for Ellman's assay-based screening against both AChE and BChE, with parallel testing against donepezil to benchmark selectivity. Molecular docking studies using the MM/GBSA protocol validated for this series can guide prioritization [4].

Diversity-Oriented Synthesis and Scaffold-Hopping Libraries

The quantitative thermocyclization route to the 3-phenylbenzo[c]isoxazole core (near-quantitative yield in dry xylene) provides an efficient entry point for building focused libraries [5]. 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone can serve as a key intermediate for further diversification: the tetrahydroquinoline nitrogen can be functionalized via alkylation or acylation, while the benzo[c]isoxazole ring can undergo electrophilic substitution at the 4- and 7-positions [5]. This compound is appropriate for combinatorial chemistry and parallel synthesis workflows in medicinal chemistry core facilities, with the caveat that rigorous solvent drying is required for the thermocyclization step [5].

Application
Selection Property
Validation Focus
β-cell regeneration pathway studies
3-Phenylbenzo[c]isoxazole scaffold (kinase engagement context)
cAMP/proliferation assay endpoints with benchmark inhibitor
Hepatocellular carcinoma cell-model studies
THQ-isoxazole hybrid architecture (mitochondrial mechanism context)
Cytotoxicity and mitochondrial respiration endpoints
Cholinesterase pathway studies
Tunable AChE/BChE selectivity profile (class-level)
Enzymatic inhibition and docking validation
Scaffold diversification synthesis
Efficient thermocyclization route
Anhydrous reaction condition and derivatization validation
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